molecular formula C18H22N4O B10791790 cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate

cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate

Cat. No.: B10791790
M. Wt: 310.4 g/mol
InChI Key: JCUKEQPYBPPUKU-GASCZTMLSA-N
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Description

cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .

Scientific Research Applications

cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

(3aR,6aS)-5-[6-(4-methoxyphenyl)pyridazin-3-yl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H22N4O/c1-21-9-14-11-22(12-15(14)10-21)18-8-7-17(19-20-18)13-3-5-16(23-2)6-4-13/h3-8,14-15H,9-12H2,1-2H3/t14-,15+

InChI Key

JCUKEQPYBPPUKU-GASCZTMLSA-N

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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